molecular formula C13H10FNO3 B6398833 3-Amino-5-(3-fluoro-5-hydroxyphenyl)benzoic acid CAS No. 1261890-30-5

3-Amino-5-(3-fluoro-5-hydroxyphenyl)benzoic acid

Cat. No.: B6398833
CAS No.: 1261890-30-5
M. Wt: 247.22 g/mol
InChI Key: FBFHHYRHMBSENJ-UHFFFAOYSA-N
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Description

3-Amino-5-(3-fluoro-5-hydroxyphenyl)benzoic acid is an organic compound with a complex structure that includes both amino and hydroxy functional groups

Properties

IUPAC Name

3-amino-5-(3-fluoro-5-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c14-10-2-8(5-12(16)6-10)7-1-9(13(17)18)4-11(15)3-7/h1-6,16H,15H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFHHYRHMBSENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689381
Record name 5-Amino-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-30-5
Record name 5-Amino-3'-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3-fluoro-5-hydroxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by reduction to introduce the amino group. The fluorine and hydroxy groups are usually introduced through selective halogenation and subsequent hydrolysis reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates are often employed .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3-fluoro-5-hydroxyphenyl)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction of a nitro precursor yields the amino derivative .

Scientific Research Applications

3-Amino-5-(3-fluoro-5-hydroxyphenyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-5-(3-fluoro-5-hydroxyphenyl)benzoic acid exerts its effects is related to its ability to interact with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-5-(3-fluoro-5-hydroxyphenyl)benzoic acid is unique due to the presence of both fluorine and hydroxy groups, which confer distinct chemical and biological properties. This combination allows for enhanced interactions with biological targets and improved pharmacokinetic properties .

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